molecular formula C9H14N2O2 B2928957 N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide CAS No. 2293743-10-7

N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide

Cat. No.: B2928957
CAS No.: 2293743-10-7
M. Wt: 182.223
InChI Key: MMKGSLPRNRBCSR-UHFFFAOYSA-N
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Description

N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide is a chemical compound that features a piperidine ring with a ketone group at the 6-position and a prop-2-enamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(6-oxopiperidin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-8(12)10-6-7-4-3-5-9(13)11-7/h2,7H,1,3-6H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKGSLPRNRBCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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